Glycosidase Inhibition: 4,5-Dehydro-(2S,3R) Derivative Shows Potent β-N-Acetylglucosaminidase Inhibition (IC₅₀ 0.72–0.75 mM) While All Saturated Stereoisomers Exhibit Only Weak Activity
The 4,5-dehydro derivative of the (2S,3R) configuration (compound 3 in Ohara et al., 2008) demonstrated potent, stereospecific inhibition of β-N-acetylglucosaminidase with IC₅₀ values of 0.72 mM (bovine kidney) and 0.75 mM (human placenta) [1]. In contrast, all four saturated 3-hydroxypipecolic acid stereoisomers—(2S,3R)-1, (2S,3S)-2, (2R,3R)-ent-1, and (2R,3S)-ent-2—exhibited only weak to moderate inhibition against the same enzyme, with inhibition rates at 1 mM ranging from 1.3% to 31%, and no IC₅₀ values were calculable for these saturated compounds [1]. Compound 3 also showed 58% inhibition of E. coli β-glucuronidase at 1 mM, compared to 19–38% for the saturated stereoisomers, and uniquely inhibited α-N-acetylgalactosaminidase (15% at 1 mM) whereas all other stereoisomers showed negligible activity [1]. The stereochemistry at the 2- and 3-positions of compound 3 accords well with N-acetylglucosamine, rationalizing this potent and selective inhibitory activity [1].
| Evidence Dimension | β-N-Acetylglucosaminidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.72 mM (bovine kidney); IC₅₀ = 0.75 mM (human placenta) for 4,5-dehydro-(2S,3R)-3-hydroxypipecolic acid (compound 3) |
| Comparator Or Baseline | Saturated stereoisomers 1, 2, ent-1, ent-2: no IC₅₀ calculable; inhibition rates at 1 mM were 5.2%, 1.3%, 2.5%, 3.2% respectively (human placenta); E. coli β-glucuronidase inhibition at 1 mM: compound 3 = 58%, vs. 1 = 15%, 2 = 36%, ent-1 = 20%, ent-2 = 19% |
| Quantified Difference | Compound 3 is the only stereoisomer with measurable IC₅₀ against β-N-acetylglucosaminidase; approximately 13- to 58-fold greater inhibition vs. saturated stereoisomers at 1 mM |
| Conditions | In vitro enzyme inhibition assay using β-N-acetylglucosaminidase from bovine kidney and human placenta, and β-glucuronidase from E. coli and bovine liver; compounds tested at 1 mM concentration (Ohara et al., Bioorg Med Chem Lett, 2008) |
Why This Matters
The (2S,3R) configuration uniquely enables the development of potent β-N-acetylglucosaminidase inhibitors relevant to O-GlcNAcase modulation and type II diabetes research, whereas other stereoisomers are not viable starting points for this target class.
- [1] Ohara C, Takahashi R, Miyagawa T, Yoshimura Y, Kato A, Adachi I, Takahata H. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorg Med Chem Lett. 2008;18(6):1810-1813. doi:10.1016/j.bmcl.2008.02.028 View Source
